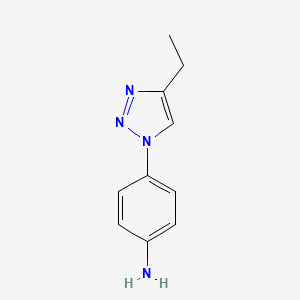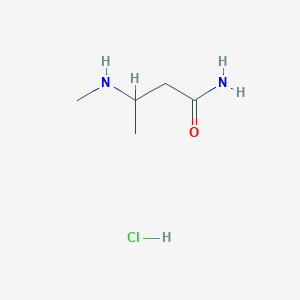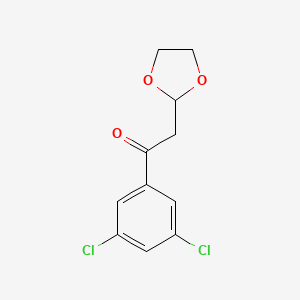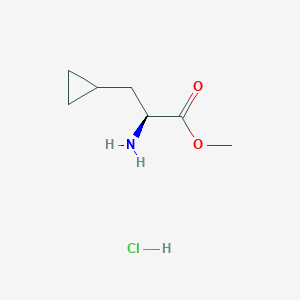
Ácido 5-oxo-5,6-dihidro-1,6-naftiridina-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has a molecular weight of 190.16 g/mol and is often used in various scientific research fields due to its unique chemical properties .
Aplicaciones Científicas De Investigación
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid has numerous applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The mode of action of 1,6-naphthyridines is generally attributed to their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that this compound could have multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription. By binding to the active site of these enzymes, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can disrupt their normal function, leading to the inhibition of cell proliferation . Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Furthermore, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerases, which prevents the unwinding of DNA necessary for replication and transcription. This compound also binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in changes in gene expression . Additionally, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can inhibit the activity of certain kinases, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and contribute to the overall effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular processes.
Transport and Distribution
Within cells and tissues, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is transported and distributed through various mechanisms. This compound can be taken up by cells via specific transporters and binding proteins, which facilitate its entry into the cytoplasm. Once inside the cell, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can localize to different cellular compartments, depending on its interactions with other biomolecules . These transport and distribution mechanisms are crucial for the compound’s biological activity.
Subcellular Localization
The subcellular localization of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid plays a significant role in its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminonicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and methanol. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,6-naphthyridine-3-carboxylic acid and 1,5-naphthyridine-2-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1354555-25-1 |
|---|---|
Fórmula molecular |
C9H6N2O3 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
5-oxo-6H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14) |
Clave InChI |
LHEFMWJEBKLQGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
SMILES canónico |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)
![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)




